2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(o-tolyl)acetamide” is a complex organic molecule with the molecular formula C25H20FN3O3S . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a fluorophenyl group, an indoline ring, a thiazolidin ring, and an acetamide group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would need to be determined experimentally .Scientific Research Applications
Antibacterial Activity
Research has shown the synthesis of novel compounds related to the structure of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide, exhibiting significant antibacterial activity. The synthesis involves a sequence of reactions leading to novel heterocycles, which are then tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial properties against tested microorganisms (Borad et al., 2015).
Anti-inflammatory and Analgesic Effects
Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory activity. Among them, certain derivatives have shown significant anti-inflammatory activity, alongside analgesic effects that match or exceed those of reference drugs like indomethacin and phenylbutazone. This points towards their potential application in inhibiting carrageenin-induced edema and histamine-induced bronchospasm, offering insights into their pharmacological benefits (Vigorita et al., 1988).
Hypoglycemic Activity
Novel 2,4-thiazolidinedione derivatives have been designed and synthesized, with some showing promising hypoglycemic activity in animal models. This research contributes to the development of potential therapeutic agents for diabetes management, highlighting the chemical framework's utility in modulating blood sugar levels (Nikalje et al., 2012).
Anticonvulsant Properties
Investigations into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have revealed promising anticonvulsant activities. The most active compound in this series has demonstrated significant efficacy against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, underlining the potential of such compounds in epilepsy treatment (Nath et al., 2021).
Safety and Hazards
Future Directions
The future directions for research on this compound are not specified in the search results. Potential areas of interest could include further investigation of its synthesis, determination of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and toxicity .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S/c1-16-6-2-4-8-20(16)27-22(30)14-28-21-9-5-3-7-19(21)25(24(28)32)29(23(31)15-33-25)18-12-10-17(26)11-13-18/h2-13H,14-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQYZMWWVYJHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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